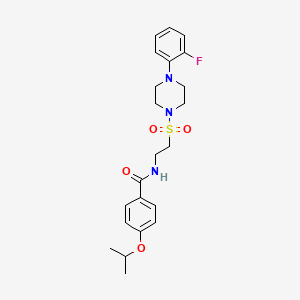

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a benzamide moiety with an isopropoxy substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

Linking to Benzamide: The sulfonylated piperazine is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The

Activité Biologique

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a benzamide moiety with an isopropoxy substituent. The synthesis typically involves the following steps:

- Formation of Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

- Benzamide Coupling : Coupling with 4-isopropoxybenzoyl chloride to form the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptors : The compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways.

- Enzymatic Inhibition : It has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

In Vitro Studies

Several studies have evaluated the biological activity of this compound, particularly focusing on its inhibitory effects on tyrosinase, an enzyme critical for melanin production.

- A study indicated that derivatives similar to this compound exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential against tyrosinase .

Case Studies

- Antimelanogenic Effects : In vitro assays on B16F10 melanoma cells demonstrated that compounds related to this structure inhibited melanin production without cytotoxicity. The docking studies suggested effective binding modes within the active site of tyrosinase .

- Inflammatory Pathways : Research has shown that similar piperazine derivatives can modulate pathways related to inflammation, suggesting potential therapeutic applications in conditions characterized by excessive inflammatory responses .

Table 1: Biological Activity Data of Related Compounds

Applications De Recherche Scientifique

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound with a piperazine ring, a 2-fluorophenyl group, a sulfonyl group, an ethyl chain, and a benzamide moiety with an isopropoxy substituent. Piperazine derivatives, like this compound, are widely used in drugs and demonstrate a broad spectrum of biological and pharmaceutical activity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Derivative: The initial step is the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

- Sulfonylation: The piperazine derivative then reacts with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

- Linking to Benzamide: The sulfonylated piperazine is coupled with 4-isopropoxybenzoyl chloride in the presence of a base to form the final product.

Industrial production likely involves optimizing these synthetic routes to maximize yield and purity, potentially using automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptors: The compound may interact with G-protein-coupled receptors (GPCRs), which are important in various signaling pathways.

- Enzymatic Inhibition: It has shown the potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

Potential Applications

While the provided documents don't contain specific applications of this compound, they do refer to related compounds and their potential uses:

- Antimelanogenic Effects: In vitro assays on B16F10 melanoma cells demonstrated that compounds related to this structure inhibited melanin production without cytotoxicity. Docking studies suggested effective binding modes within the active site of tyrosinase.

- Anti-inflammatory Applications: Research has shown that similar piperazine derivatives can modulate pathways related to inflammation, suggesting potential therapeutic applications in conditions characterized by excessive inflammatory responses.

- Neuroprotection: KYN metabolites have garnered significant attention in neurobiology, particularly through their modulation of NMDA receptors .

- NMDA Receptor Antagonism: By the late 1980s, KYNA functioned as a natural antagonist of the NMDA receptor . NMDA receptors play a key role in synaptic plasticity and cognitive functions . This finding opened new research avenues focused on enhancing KYNA’s therapeutic potential, either by modulating its levels or developing synthetic analogs for use in clinical interventions .

- Treatment of Neurological Damage: In research in the early 1990s, researchers further emphasized the neuroprotective effects of KYNA, demonstrating that KYNA’s inhibition of NMDA receptors was instrumental in preventing neurological damage in various experimental models of brain disorders, such as AD and HD .

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-17(2)30-19-9-7-18(8-10-19)22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQETFCBGKZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.